2,3-Methylenesuccinic acid
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Methylenesuccinic acid can be synthesized through various organic reactions. One common method involves the reaction of maleic anhydride with formaldehyde in the presence of a base. The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of itaconic acid. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 2,3-Methylenesuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dicarboxylic acids.
Reduction: It can be reduced to form butanedioic acid derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of butanedioic acid derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Methylenesuccinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Methylenesuccinic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Itaconic Acid: Similar in structure but differs in the position of the methylene group.
Maleic Acid: Similar in structure but lacks the methylene group.
Fumaric Acid: Similar in structure but has a different configuration of the double bond.
Uniqueness: 2,3-Methylenesuccinic acid is unique due to its branched structure and the presence of the methylene group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2,3-dimethylidenebutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-3(5(7)8)4(2)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVRLYVSSROJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301038 | |
Record name | dimethylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-20-0 | |
Record name | Butanedioic acid, bis(methylene)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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